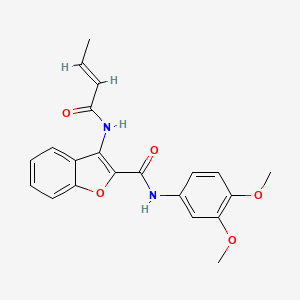

(E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[(E)-but-2-enoyl]amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-15(14)28-20(19)21(25)22-13-10-11-16(26-2)17(12-13)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPPDOPMADIXAG-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structural features, which include an enamido group and a dimethoxyphenyl substituent, suggest significant potential for various biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

- Benzofuran Core : A fused benzene and furan ring structure.

- Enamido Group : Enhances reactivity and potential biological interactions.

- Dimethoxyphenyl Substituent : Imparts additional pharmacological properties.

Structural Formula

Pharmacological Properties

Benzofuran derivatives are known for their diverse pharmacological properties. The specific compound may exhibit the following biological activities:

- Antioxidant Activity : Benzofurans have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.

- Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table compares (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxybenzofuran | Hydroxy group at position 7 | Antioxidant, Anticancer |

| Benzofuran-2-carboxylic acid | Carboxylic acid functional group | Antibacterial |

| 5-Methoxybenzofuran | Methoxy group at position 5 | Antitumor |

This comparison highlights the unique combination of functional groups in (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, which may enhance its pharmacological profile compared to simpler analogs.

Case Studies

-

Monoamine Oxidase Inhibition :

- Research indicates that benzofuran derivatives can act as selective inhibitors of MAO-A and MAO-B. The binding affinity of similar compounds has been shown to be significantly higher than traditional MAO inhibitors like moclobemide .

- Docking studies reveal that the rigid E-geometry of compounds facilitates efficient binding conformations, enhancing their inhibitory effects against these enzymes .

- Anticancer Activity :

Virtual Screening Studies

Recent virtual screening procedures have identified (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide as a promising candidate for further development in therapeutic applications against various diseases, including cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with curcumin analogs and other benzofuran derivatives. Below is a comparative analysis based on functional groups, bioactivity, and molecular interactions.

Functional Group Analysis

- Substituents :

- The 3,4-dimethoxyphenyl group is common in bioactive molecules (e.g., curcumin derivatives) and is associated with enhanced solubility and antioxidant activity due to electron-donating methoxy groups .

- The but-2-enamido group introduces a conjugated double bond, analogous to the α,β-unsaturated carbonyl system in curcumin, which is critical for Michael addition-mediated enzyme inhibition .

Antioxidant Activity

Curcumin derivatives with methoxy and hydroxy substituents exhibit strong radical scavenging activity. For example:

- Compound 3d (a curcumin analog with 4-hydroxy-3-methoxy groups) showed 85% DPPH radical scavenging at 50 μM .

- Compound 3e (3,4-dimethoxy-substituted) demonstrated comparable activity (82%) .

Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC₅₀/Activity | Key Structural Features |

|---|---|---|---|

| 3d (curcumin analog) | Angiotensin-Converting Enzyme (ACE) | 12.3 μM | 4-hydroxy-3-methoxy substituents |

| 2e (curcumin analog) | Tyrosinase | 8.7 μM | 3,4-dimethoxy groups |

| 2e (curcumin analog) | HIV-1 Protease | 65% inhibition at 10 μM | Cyclohexanone core + dimethoxy groups |

| Target Compound | Hypothetical Targets | Not reported | Benzofuran + 3,4-dimethoxy + butenamide |

Key Observations :

- Methoxy-rich compounds (e.g., 2e , 3e ) exhibit strong tyrosinase inhibition, suggesting the target compound’s 3,4-dimethoxyphenyl group may favor similar interactions .

Q & A

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry of the but-2-enamido group (E/Z isomerism) and methoxy substituents. Peaks for vinyl protons (δ 5.8–6.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) are critical .

- IR Spectroscopy : Validate amide bonds (C=O stretch at ~1650 cm⁻¹) and benzofuran C-O-C (1240–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in the solid state .

How can computational modeling predict the pharmacokinetic properties of benzofuran-2-carboxamide derivatives, and what parameters are critical for accurate predictions?

Advanced Research Question

- Tools : Use Schrödinger’s QikProp, SwissADME, or PubChem’s molecular descriptors to predict:

- Validation : Compare predicted vs. experimental microsomal half-life (e.g., rat liver microsomes) .

What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for (E)-3-(but-2-enamido)-N-substituted benzofuran carboxamides?

Advanced Research Question

- Assay Conditions :

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .

- Dose Optimization : Perform pharmacokinetic studies (Cmax, AUC) to align in vitro IC50 with effective plasma concentrations .

How does modifying the substituents on the benzofuran core affect the compound's binding affinity to target enzymes, and what experimental approaches validate these interactions?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Methoxy Groups : 3,4-Dimethoxy enhances π-π stacking with aromatic residues in kinase binding pockets .

- But-2-enamido Chain : The E-configuration improves steric complementarity with hydrophobic enzyme pockets .

- Validation Methods :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

What methodological approaches are used to assess the metabolic stability of (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in preclinical models?

Advanced Research Question

- In Vitro Models :

- Key Parameters :

- Intrinsic Clearance (Clint) : Calculate using the substrate depletion method.

- Half-life (t1/2) : Compare across species (human, rat) for translational relevance .

How can researchers design experiments to elucidate the mechanism of action of (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in cancer cell lines?

Advanced Research Question

- Target Identification :

- CRISPR-Cas9 Knockout Screens : Identify genes essential for compound efficacy .

- Pull-Down Assays : Use biotinylated probes to isolate binding proteins .

- Pathway Analysis :

- Western Blotting : Quantify apoptosis markers (e.g., cleaved caspase-3, PARP).

- RNA-Seq : Profile transcriptional changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.